Icometasone enbutate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'enbutate d'icométasone est un corticostéroïde glucocorticoïde synthétique. Il est connu pour ses propriétés anti-inflammatoires et immunosuppressives puissantes. Malgré son profil pharmacologique prometteur, l'enbutate d'icométasone n'a jamais été commercialisé .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de l'enbutate d'icométasone implique plusieurs étapes, à partir d'un précurseur stéroïde approprié. Les étapes clés comprennent des réactions de chloration, d'hydroxylation et d'estérification. Les conditions réactionnelles impliquent généralement l'utilisation de réactifs et de catalyseurs spécifiques pour réaliser les transformations souhaitées.

Méthodes de Production Industrielle : La production industrielle de l'enbutate d'icométasone suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela impliquerait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental.

Types de Réactions :

Oxydation : L'enbutate d'icométasone peut subir des réactions d'oxydation, en particulier au niveau des groupes hydroxyle.

Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle présents dans la molécule.

Substitution : Des réactions de substitution halogénée peuvent être réalisées sur l'atome de chlore dans la structure.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le chlorure de thionyle ou le pentachlorure de phosphore.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools.

4. Applications de Recherche Scientifique

Chimie : Utilisé comme composé modèle pour étudier la chimie et les réactions des stéroïdes.

Biologie : Investigé pour ses effets sur les processus cellulaires et l'inflammation.

Médecine : Exploré pour son utilisation potentielle dans le traitement des maladies inflammatoires et auto-immunes.

Industrie : Applications potentielles dans le développement de nouveaux médicaments et agents thérapeutiques

5. Mécanisme d'Action

L'enbutate d'icométasone exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans le cytoplasme. Cette liaison conduit à l'activation des gènes anti-inflammatoires et à la suppression des gènes pro-inflammatoires. Les cibles moléculaires incluent diverses cytokines et enzymes impliquées dans la réponse inflammatoire .

Composés Similaires :

Mometasone : Un autre glucocorticoïde synthétique avec des propriétés anti-inflammatoires similaires.

Bétamethasone : Connu pour ses effets anti-inflammatoires et immunosuppresseurs puissants.

Dexamethasone : Largement utilisé en médecine pour son action anti-inflammatoire forte.

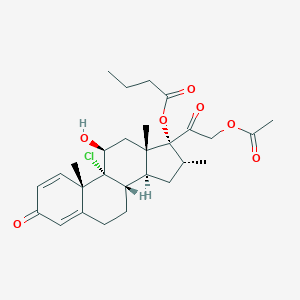

Unicité : L'enbutate d'icométasone est unique en raison de sa structure chimique spécifique, qui comprend un atome de chlore et plusieurs groupes hydroxyle. Cette structure contribue à son profil pharmacologique distinct et à ses applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study steroid chemistry and reactions.

Biology: Investigated for its effects on cellular processes and inflammation.

Medicine: Explored for its potential use in treating inflammatory and autoimmune diseases.

Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents

Mécanisme D'action

Icometasone enbutate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of anti-inflammatory genes and the suppression of pro-inflammatory genes. The molecular targets include various cytokines and enzymes involved in the inflammatory response .

Comparaison Avec Des Composés Similaires

Mometasone: Another synthetic glucocorticoid with similar anti-inflammatory properties.

Betamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.

Dexamethasone: Widely used in medicine for its strong anti-inflammatory action.

Uniqueness: Icometasone enbutate is unique due to its specific chemical structure, which includes a chlorine atom and multiple hydroxyl groups. This structure contributes to its distinct pharmacological profile and potential therapeutic applications .

Activité Biologique

Icometasone enbutate is a synthetic corticosteroid primarily used in dermatological formulations for its anti-inflammatory and immunosuppressive properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various conditions, and relevant case studies.

This compound exerts its effects by binding to glucocorticoid receptors in target tissues, leading to the modulation of gene expression. This interaction results in several biological activities:

- Anti-inflammatory Effects : Icometasone inhibits the production of pro-inflammatory cytokines and chemokines, reducing inflammation at the site of application.

- Immunosuppressive Activity : It suppresses the immune response by inhibiting lymphocyte proliferation and function, which is beneficial in treating autoimmune conditions.

- Vasoconstriction : The compound induces vasoconstriction, which helps decrease redness and swelling associated with inflammatory skin conditions.

Efficacy in Clinical Applications

This compound is commonly used in various dermatological conditions. The following table summarizes its applications and observed outcomes from clinical studies:

Case Studies

Several case studies illustrate the practical application of this compound:

- Case Study 1: Atopic Dermatitis

-

Case Study 2: Psoriasis

- In a cohort of patients with chronic plaque psoriasis, treatment with this compound resulted in a 50% improvement in Psoriasis Area and Severity Index (PASI) scores after six weeks, with minimal side effects reported .

-

Case Study 3: Contact Dermatitis

- A study on patients suffering from allergic contact dermatitis demonstrated that this compound significantly reduced pruritus and erythema within three days of treatment initiation, leading to complete resolution of symptoms by day fourteen .

Safety Profile

The safety profile of this compound has been evaluated in multiple studies. Common side effects include:

- Skin thinning

- Localized burning or stinging

- Folliculitis

Long-term use may lead to systemic effects, particularly if applied over large areas or under occlusive dressings. Monitoring for potential adrenal suppression is advised for extended therapy.

Propriétés

Numéro CAS |

103466-73-5 |

|---|---|

Formule moléculaire |

C28H37ClO7 |

Poids moléculaire |

521.0 g/mol |

Nom IUPAC |

[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |

InChI |

InChI=1S/C28H37ClO7/c1-6-7-24(34)36-28(23(33)15-35-17(3)30)16(2)12-21-20-9-8-18-13-19(31)10-11-25(18,4)27(20,29)22(32)14-26(21,28)5/h10-11,13,16,20-22,32H,6-9,12,14-15H2,1-5H3/t16-,20+,21+,22+,25+,26+,27+,28+/m1/s1 |

Clé InChI |

OVTRPNSKIPQZEC-NJLPOHDGSA-N |

SMILES |

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C |

SMILES isomérique |

CCCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)COC(=O)C |

SMILES canonique |

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C |

Synonymes |

9alpha-chloro-11beta,17alpha,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione, 17-butyrate, 21-acetate CL09 enbutate icometasone enbutate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.